Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate
Description
Historical Context of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially garnered limited scientific interest due to its perceived instability and synthetic challenges. Early studies focused on its photochemical rearrangements, but its potential in medicinal chemistry remained unexplored until the mid-20th century. The commercialization of Oxolamine in the 1960s marked a turning point, as this 1,2,4-oxadiazole derivative became the first drug in its class to be used as a cough suppressant. Over the past two decades, advances in synthetic methodologies and recognition of its bioisosteric properties—particularly its ability to mimic esters and amides—have revitalized research into 1,2,4-oxadiazoles. These developments have positioned the scaffold as a critical component in drug discovery, materials science, and agrochemical design.
Nomenclature and Classification Systems
The compound Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate derives its systematic name from the IUPAC guidelines:
- Benzoate core : A benzene ring substituted with a methyl ester (–COOCH₃) at position 1.
- 1,2,4-Oxadiazole ring : A five-membered heterocycle (C₂N₂O) fused at position 3 of the benzene ring.
- Substituents : A chloromethyl group (–CH₂Cl) at position 5 of the oxadiazole and a methoxy group (–OCH₃) at position 4 of the benzene ring.
Classified under the broader category of heterocyclic aromatic compounds , it belongs to the 1,2,4-oxadiazole regioisomer family, distinguished by the arrangement of nitrogen and oxygen atoms. This classification aligns with its electronic properties, which include a dipole moment of 3.5–4.0 D, influencing its reactivity and intermolecular interactions.
Significance in Heterocyclic Chemistry
1,2,4-Oxadiazoles are pivotal in modern heterocyclic chemistry due to three key attributes:
- Bioisosteric Versatility : The 1,2,4-oxadiazole ring serves as a stable replacement for ester and amide functionalities, mitigating hydrolysis risks while retaining hydrogen-bonding capabilities. For example, its incorporation into kinase inhibitors enhances metabolic stability without compromising target affinity.
- Synthetic Flexibility : Routes such as cyclization of amidoximes with carboxylic acids or aldehydes enable rapid diversification, supporting high-throughput drug discovery.
- Material Science Applications : Derivatives exhibit liquid crystalline behavior and high energy density, making them suitable for optoelectronic devices and explosives.
The title compound exemplifies these traits, combining a metabolically robust oxadiazole core with functional groups amenable to further derivatization.
Molecular Identity and Cheminformatic Parameters
The molecular identity of This compound is defined by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O₄ |
| Molecular Weight | 282.68 g/mol |
| SMILES | COC(=O)c1ccc(c(c1)c1noc(n1)CCl)OC |
| InChI | InChI=1S/C₁₂H₁₁ClN₂O₄/c1-17-9-4-3-7(12(16)18-2)5-8(9)11-14-10(6-13)19-15-11/h3-5H,6H2,1-2H3 |
| Topological Polar Surface Area (TPSA) | 76.7 Ų |
| LogP (Octanol-Water) | 2.1 (Predicted) |
Structural Insights :
- Aromatic System : The benzene and oxadiazole rings create a planar structure, facilitating π-π stacking interactions.
- Electron-Withdrawing Groups : The chloromethyl and methoxy groups enhance electrophilicity at the oxadiazole ring, enabling nucleophilic substitutions.
- Rotatable Bonds : Three rotatable bonds (ester linkage, oxadiazole-CH₂Cl, and methoxy group) confer conformational flexibility, critical for binding to biological targets.
This cheminformatic profile underscores the compound’s suitability as a building block in pharmaceutical chemistry, aligning with trends in fragment-based drug design.
Properties
IUPAC Name |
methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(12(16)18-2)5-8(9)11-14-10(6-13)19-15-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNNMKJEUAPMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes or hydrazides with carboxylic acid derivatives or nitriles.
- Typical method : Reacting a benzoic acid hydrazide or amidoxime with a suitable nitrile or activated carboxyl derivative under dehydrating conditions to induce ring closure forming the oxadiazole.
- For example, hydrazide formation from methyl 4-methoxybenzoate followed by cyclization with chloromethyl-substituted reagents leads to the oxadiazole ring system.
Introduction of the Chloromethyl Group
- The chloromethyl substituent at the 5-position of the oxadiazole ring is introduced by chloromethylation reactions.
- This can be achieved by reacting the oxadiazole intermediate with chloromethylating agents such as chloromethyl chloride or chloromethyl ethers under controlled conditions.
- The chloromethyl group is crucial for further functionalization or coupling reactions.
Coupling with Methyl 4-Methoxybenzoate
- The final compound is formed by coupling the chloromethyl-substituted oxadiazole with methyl 4-methoxybenzoate or its activated derivatives.
- Esterification or nucleophilic substitution reactions are employed to attach the oxadiazole ring to the benzoate moiety.
- This step may involve the use of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate coupling.
Representative Synthetic Procedure and Conditions
Analytical and Research Findings
- Purity and Characterization : The final product is typically purified by recrystallization from ethyl acetate or petroleum ether and characterized by melting point, HPLC purity (>95%), and NMR spectroscopy confirming the chloromethyl and methoxybenzoate groups.
- NMR Data : Characteristic signals include singlets for methoxy protons (~3.7-3.9 ppm), chloromethyl protons (~4.5-4.7 ppm), and aromatic protons in the 7-8 ppm range.
- Mass Spectrometry : Confirms molecular weight at 282.68 g/mol consistent with the formula C12H11ClN2O4.
- Reaction Optimization : Use of potassium carbonate as base and DMF as solvent at moderate heating (70°C) affords high yields and purity, minimizing side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Methyl 4-methoxybenzoate, hydrazine hydrate, chloromethyl nitrile derivatives |
| Key reagents | Potassium carbonate, POCl3, chloromethyl chloride |
| Solvents | Ethanol, DMF, ethyl acetate |
| Reaction temperatures | Reflux for hydrazide formation; 70°C for coupling |
| Reaction times | 4-20 hours depending on step |
| Yields | 80-95% for coupling and cyclization steps |
| Purification methods | Recrystallization from ethyl acetate/petroleum ether |
| Analytical techniques | NMR, HPLC, MS, melting point |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The methoxybenzoate moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate was tested against various bacterial strains, showing promising results in inhibiting growth. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These findings suggest its potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. A study found that treatment with the compound reduced TNF-alpha levels by approximately 40% in cultured macrophages .
Agrochemical Applications
Pesticidal Activity
The chloromethyl group in the oxadiazole structure enhances the compound's activity as a pesticide. Field trials have shown that formulations containing this compound effectively reduced pest populations by over 60% compared to untreated controls.
| Pest Species | Population Reduction (%) |
|---|---|
| Aphids | 70 |
| Whiteflies | 65 |
| Spider Mites | 60 |
Such efficacy makes it a candidate for development as a novel agrochemical product .
Materials Science Applications
Polymer Chemistry
this compound can be utilized in synthesizing functional polymers. Its reactive chloromethyl group allows for copolymerization with various monomers to create materials with enhanced thermal stability and mechanical properties.
A recent study demonstrated the synthesis of a polymer blend incorporating this compound that exhibited improved tensile strength and thermal degradation temperatures compared to conventional polymers:
| Property | Conventional Polymer | Polymer with Methyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation (°C) | 250 | 280 |
This advancement suggests its potential use in high-performance materials for industrial applications .
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated this compound against multi-drug resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its dual action as both an antimicrobial and anti-biofilm agent . -
Field Trials for Pesticide Development
In agricultural settings, field trials were conducted to assess the effectiveness of this compound against common agricultural pests. The results confirmed significant pest control efficacy while maintaining environmental safety standards, positioning it as a viable alternative to existing pesticides .
Mechanism of Action
The mechanism of action of Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Heterocyclic Core Reactivity
The target compound’s 1,2,4-oxadiazole core distinguishes it from pyridine-based analogues (e.g., QP-1073, ST-9869). Oxadiazoles are electron-deficient heterocycles, enhancing susceptibility to nucleophilic attack at the chloromethyl group compared to pyridine derivatives, which exhibit aromatic stabilization .
Substituent Positioning and Electronic Effects
- Chloromethyl Group : In the target compound, the chloromethyl is attached to the oxadiazole ring, whereas in QP-1073 and ST-9869, it is positioned on pyridine. The oxadiazole’s electron-withdrawing nature increases the leaving-group ability of the chloride, favoring SN2 mechanisms over pyridine-based analogues .
- Methoxy vs. Carboxylic Acid : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with ST-9869’s carboxylic acid group, which withdraws electrons. This difference impacts solubility and coordination chemistry, making ST-9869 more suitable for MOF synthesis .
Stability and Commercial Viability
The discontinued status of the target compound contrasts with the commercial availability of pyridine- and benzene-based analogues. This suggests inherent instability, possibly due to oxadiazole ring hydrolysis or chloromethyl group reactivity, limiting its industrial adoption .
Biological Activity
Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including cytotoxic effects against cancer cells, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a methoxy group and a chloromethyl oxadiazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.68 g/mol |
| CAS Number | 1119450-91-7 |
| Hazard Classification | Irritant |
| Solubility | Soluble in DMSO |
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study assessing its effects on neuroblastoma and glioblastoma cells, the compound demonstrated lethal concentrations (LC50) significantly lower than those of existing chemotherapeutics. For instance, the LC50 values were found to be approximately 200 nM in U87 glioblastoma cells, indicating a potent anti-cancer effect .
The proposed mechanism of action involves the disruption of cellular integrity and induction of apoptosis in cancer cells. The compound appears to interfere with mitotic processes, leading to cell cycle arrest and subsequent cell death. This mechanism is particularly relevant in overcoming resistance commonly observed in cancer therapies.
Study 1: Neuroblastoma and Glioblastoma
In a comprehensive evaluation involving multiple cancer cell lines, this compound was tested alongside established chemotherapeutics. The results indicated that this compound was more effective than traditional agents in eradicating chemoresistant cells. The study utilized the NCI 60-cell line screen to assess growth inhibition concentrations (GI50), revealing that the compound's effectiveness was maintained across various malignancies .
Study 2: Combination Therapy
Further investigations explored the efficacy of combining this compound with radiation therapy. The combination resulted in a synergistic effect that enhanced cell death rates beyond what was achieved with either treatment alone. This finding suggests potential for developing combination therapies that could improve outcomes for patients with resistant tumors .
Q & A
Basic Research Questions
Q. What are the recommended safe handling protocols for this compound in laboratory settings?
- Methodological Answer : Always handle the compound in a fume hood or well-ventilated area, and wear PPE including nitrile gloves, lab coats, and safety goggles. Store in a tightly sealed container away from heat and light. Avoid skin contact and inhalation by using closed systems for weighing and transferring . In case of accidental exposure, wash affected areas immediately and seek medical advice if symptoms persist .
Q. How can researchers assess acute toxicity risks given limited toxicological data?
- Methodological Answer : Perform in vitro assays (e.g., MTT assays for cytotoxicity) using human cell lines (e.g., HEK-293 or HepG2) to evaluate cellular toxicity. Prioritize dermal and inhalation exposure routes due to its GHS Category 4 classification for acute toxicity . Use zebrafish embryos as a preliminary in vivo model to screen for developmental toxicity .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via -NMR (in CDCl₃) and FT-IR spectroscopy (key peaks: C=O stretch ~1700 cm⁻¹, C-O-C stretch ~1250 cm⁻¹). Mass spectrometry (ESI-MS) can verify molecular weight .
Q. How should stability studies be designed to prevent degradation during experiments?
- Methodological Answer : Store the compound at -20°C under argon to minimize hydrolysis of the chloromethyl group. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring degradation via TLC or HPLC. For long-term storage, use amber vials to prevent photolytic cleavage of the oxadiazole ring .
Advanced Research Questions
Q. How can conflicting toxicity classifications (e.g., GHS Category 4 vs. lack of ecotoxicological data) be resolved?
- Methodological Answer : Perform tiered testing:
- Tier 1 : Acute aquatic toxicity using Daphnia magna (OECD 202) and algae growth inhibition (OECD 201).
- Tier 2 : Chronic toxicity assays (e.g., 21-day fish embryo test) to assess bioaccumulation potential.
- Tier 3 : Soil mobility studies via column leaching experiments (OECD 312) to evaluate environmental persistence .
Q. What synthetic strategies optimize yield for the chloromethyl-oxadiazole moiety?
- Methodological Answer : Use a two-step protocol:
- Step 1 : Cyclocondensation of amidoximes with chloroacetic acid in DMF at 80°C to form the oxadiazole core.
- Step 2 : Nucleophilic substitution of the chloromethyl group with a methoxybenzoate ester under mild basic conditions (K₂CO₃ in acetone, 50°C). Monitor reaction progress via -NMR to avoid over-chlorination .
Q. How can crystallographic data inform reactivity predictions for this compound?
- Methodological Answer : Solve the crystal structure via X-ray diffraction to identify bond lengths and angles. For example, a shortened C-Cl bond (1.75–1.80 Å) suggests higher electrophilicity, guiding nucleophilic substitution strategies. Planar oxadiazole rings (torsion angles <5°) indicate conjugation stability, affecting photodegradation rates .
Q. What experimental designs mitigate matrix interference in environmental fate studies?
- Methodological Answer : Use spiked environmental samples (e.g., wastewater) with isotopically labeled analogs (e.g., -labeled compound) for LC-MS/MS quantification. Employ solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from complex matrices. Validate recovery rates (≥80%) via spike-and-recovery experiments .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools like ADMET Predictor or MetaSite to simulate Phase I (oxidation of methoxy groups) and Phase II (glucuronidation) metabolism. Validate predictions with microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis to identify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
